REACTION_CXSMILES
|
S(Cl)(Cl)(=O)=O.[CH3:6][C:7]([C:9]1[C:14]([F:15])=[CH:13][C:12]([F:16])=[C:11]([F:17])[CH:10]=1)=[O:8].[ClH:18].O>ClCCl>[F:15][C:14]1[CH:13]=[C:12]([F:16])[C:11]([F:17])=[CH:10][C:9]=1[C:7](=[O:8])[CH2:6][Cl:18]
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Name
|
|
Quantity
|
40.8 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
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Name
|
|
Quantity
|
48 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=CC(=C(C=C1F)F)F
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
400 mL
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Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
the organic phase was separated off
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Type
|
WASH
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Details
|
this was washed until neutral with sodium hydrogen carbonate solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulphate
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(CCl)=O)C=C(C(=C1)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 48.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |